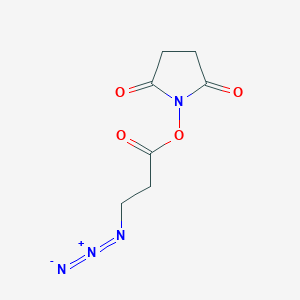

N3-C2-NHS ester

Beschreibung

BenchChem offers high-quality N3-C2-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-C2-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O4/c8-10-9-4-3-7(14)15-11-5(12)1-2-6(11)13/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATICTZQAVLEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is N3-C2-NHS ester

An In-Depth Technical Guide to N3-C2-NHS Ester: A Heterobifunctional Linker for Bioconjugation and ADC Development

Introduction

N3-C2-NHS ester, also known by its systematic name 3-Azidopropanoate-N-hydroxysuccinimide ester, is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications.[1] It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) (N3) group, connected by a two-carbon (C2) spacer. This dual functionality allows for a sequential, two-step conjugation strategy.

The NHS ester group provides high reactivity towards primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, forming a stable amide bond.[][3] The azide group is a key component for "click chemistry," enabling highly efficient and specific ligation to molecules containing an alkyne group.[4][5] This powerful combination makes N3-C2-NHS ester an invaluable tool, particularly in the field of antibody-drug conjugate (ADC) development, where it serves as a non-cleavable linker to covalently attach cytotoxic payloads to monoclonal antibodies.[4][5]

Core Chemical and Physical Properties

The fundamental properties of N3-C2-NHS ester are summarized below. This data is critical for calculating molar quantities, understanding solubility, and ensuring proper handling.

Table 1: Chemical and Physical Data for N3-C2-NHS Ester

| Property | Value | Reference |

|---|---|---|

| CAS Number | 850180-76-6 | [1] |

| Molecular Weight | 212.165 g/mol | [1] |

| Purity | ≥98% | [1] |

| Physical State | Liquid (Oil) | [1] |

| IUPAC Name | (diazyn-1-ium-1-yl)({3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropyl})azanide | [1] |

| Canonical SMILES | N#[N+][N-]CCC(=O)ON1C(=O)CCC1=O | [1] |

| LogP | -0.917 | [1] |

| Hydrogen Bond Acceptors | 5 |[1] |

Table 2: Recommended Storage Conditions for Stock Solutions

| Temperature | Storage Duration | Reference |

|---|---|---|

| -80°C | Up to 6 months | [5][6] |

| -20°C | Up to 1 month |[5][6] |

Mechanism of Action and Reactivity

The utility of N3-C2-NHS ester stems from the orthogonal reactivity of its two functional groups.

Amine-Reactive NHS Ester Linkage

The NHS ester is a highly efficient acylating agent that reacts with unprotonated primary aliphatic amines to form a stable and effectively irreversible amide bond.[] This reaction, a form of nucleophilic acyl substitution, is the workhorse of bioconjugation for labeling proteins, antibodies, and other amine-containing biomolecules.[] The reaction proceeds rapidly in aqueous environments, typically at a slightly alkaline pH to ensure the primary amine is deprotonated and thus nucleophilic.[][3]

Azide Group for Click Chemistry

The azide moiety serves as a handle for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. N3-C2-NHS ester is compatible with the two most common forms of azide-alkyne cycloaddition.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[4][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide reacts spontaneously with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a triazole.[4][5] This is particularly useful for conjugations in living systems where copper toxicity is a concern.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

N3-C2-NHS ester is ideally suited for constructing ADCs. The process involves a two-stage sequential conjugation that ensures a controlled and well-defined final product.

-

Antibody Modification: The antibody is first reacted with N3-C2-NHS ester. The NHS ester groups selectively couple to lysine residues on the antibody surface, introducing azide functionalities.

-

Payload Conjugation: An alkyne-modified cytotoxic drug (payload) is then introduced. The conjugation is achieved via click chemistry (either CuAAC or SPAAC), where the azide groups on the antibody react with the alkyne groups on the drug, forming the final ADC.

Experimental Protocols

The following are generalized protocols for the use of N3-C2-NHS ester. Optimization may be required depending on the specific biomolecules involved.

Protocol for Protein Labeling with N3-C2-NHS Ester

This protocol describes the first step of the conjugation: introducing the azide handle onto a protein or antibody.

Materials:

-

N3-C2-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Protein/antibody solution (in an amine-free buffer, e.g., PBS)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5.[]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

-

Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Reagent Preparation: Immediately before use, prepare a concentrated stock solution (e.g., 10-50 mM) of N3-C2-NHS ester in anhydrous DMSO or DMF.[]

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the Reaction Buffer. The buffer must be free of primary amines (e.g., Tris) that would compete with the reaction.

-

Reaction Initiation: Add a 5- to 20-fold molar excess of the N3-C2-NHS ester stock solution to the protein solution. Mix gently and thoroughly.

-

Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature or for 2-4 hours at 4°C.[] The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted N3-C2-NHS ester and the NHS byproduct by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).

-

Characterization: The resulting azide-modified protein is now ready for the subsequent click chemistry reaction. The degree of labeling can be quantified if necessary.

References

An In-depth Technical Guide to N3-C2-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker, N3-C2-NHS ester. It details its chemical structure, physicochemical properties, and its application in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and other labeled biomolecules. This document offers detailed experimental protocols and visual workflows to aid researchers in successfully utilizing this versatile reagent.

Core Concepts: Chemical Structure and Reactivity

N3-C2-NHS ester, systematically named (2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate, is a chemical tool that features two key functional groups: an azide (B81097) (-N3) and an N-hydroxysuccinimide (NHS) ester.[1][2] The "C2" in its common name refers to the two-carbon ethyl chain that separates the azide and the carbonyl of the NHS ester. This strategic design allows for a two-step bioconjugation strategy.

The NHS ester is a highly reactive group that readily forms stable amide bonds with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[][4] This reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5).[]

The azide group is stable under most biological conditions and serves as a handle for "click chemistry."[2] Specifically, it can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[1] Alternatively, it can participate in a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a copper catalyst.[1]

Quantitative Data

The physicochemical properties of N3-C2-NHS ester are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | References |

| Chemical Names | 3-Azidopropanoic acid N-succinimidyl ester; (2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate | [1][2] |

| CAS Number | 850180-76-6 | [5] |

| Molecular Formula | C₇H₈N₄O₄ | [1] |

| Molecular Weight | 212.16 g/mol | [1] |

| Appearance | Solid powder | [6] |

| Purity | ≥98% | [5][6] |

| Solubility | Soluble in DMSO, DCM, DMF | [5][6] |

| Storage Conditions | -20°C, desiccated | [5] |

| Stability | NHS esters are susceptible to hydrolysis, particularly at higher pH. The half-life of NHS esters is approximately 4-5 hours at pH 7 and 0°C, which decreases to minutes at a pH of 9. | [2][7] |

Experimental Protocols

This section provides a detailed, two-stage experimental protocol for the labeling of a protein with N3-C2-NHS ester, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-containing molecule.

Stage 1: Protein Labeling with N3-C2-NHS Ester

This protocol describes the conjugation of N3-C2-NHS ester to primary amines on a target protein.

Materials:

-

Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

N3-C2-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[4]

-

Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[4] If necessary, perform a buffer exchange.

-

-

N3-C2-NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the N3-C2-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[8] Vortex to ensure complete dissolution.

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[4]

-

Add a 5-20 fold molar excess of the dissolved N3-C2-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[9] Protect from light if the molecule to be conjugated in the next step is light-sensitive.

-

-

Purification of Azide-Labeled Protein:

-

Remove the excess, unreacted N3-C2-NHS ester and byproducts (N-hydroxysuccinimide) using a desalting column or size-exclusion chromatography equilibrated with a suitable buffer (e.g., PBS).[4]

-

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified molecule (e.g., a fluorescent dye or a drug) to the azide-labeled protein.

Materials:

-

Azide-labeled protein from Stage 1

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 40 mM in water, freshly prepared)

-

Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 20 mM in DMSO or water)

-

Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically at a 2-5 fold molar excess over the protein), and the copper-chelating ligand.

-

Add the CuSO₄ solution to the mixture. The final concentration of copper is typically in the range of 100-200 µM.[10]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 2-5 times that of the copper sulfate.[10]

-

-

Click Reaction Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper(I) catalyst, although the use of a ligand like THPTA can help stabilize it.[11]

-

-

Purification of the Final Conjugate:

-

Purify the resulting protein conjugate from excess reagents and catalyst using a desalting column or size-exclusion chromatography.

-

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and a typical experimental workflow involving N3-C2-NHS ester.

References

- 1. 3-azidopropanoate-N-hydroxysuccinimide ester | C7H8N4O4 | CID 11514013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. 3-Azidopropanoic acid NHS ester, 850180-76-6 | BroadPharm [broadpharm.com]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. interchim.fr [interchim.fr]

- 10. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to N3-C2-NHS Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of N3-C2-NHS ester, a bifunctional linker critical in bioconjugation and drug development. This document is intended to serve as a valuable resource for researchers and scientists in designing and executing experiments involving this versatile molecule.

Core Properties of N3-C2-NHS Ester

N3-C2-NHS ester, also known as 3-Azidopropanoate-N-hydroxysuccinimide ester, is a non-cleavable linker widely employed in the synthesis of antibody-drug conjugates (ADCs) and other labeled biomolecules.[1][2] Its structure incorporates two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group. The NHS ester facilitates covalent bond formation with primary amines, while the azide group enables subsequent conjugation via "click chemistry."[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of N3-C2-NHS ester is presented in the table below.

| Property | Value | Reference(s) |

| Synonyms | 3-Azidopropanoate-N-hydroxysuccinimide ester | [4] |

| CAS Number | 850180-76-6 | [2][4] |

| Molecular Formula | C₇H₈N₄O₄ | [5] |

| Molecular Weight | 212.16 g/mol | [4] |

| Appearance/State | Liquid (Oil) | [2][4] |

| Purity | >98% | [4] |

| Solubility | DMSO: 100 mg/mL (471.34 mM) | [3] |

| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][3] |

Reactivity and Stability

The utility of N3-C2-NHS ester stems from its dual reactivity. The NHS ester group reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[6] This reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[6][7] A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[6]

The azide group is stable under typical bioconjugation conditions and can participate in two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[2][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.[2][9]

The stability of NHS esters in aqueous solutions is a critical consideration. The rate of hydrolysis is significantly influenced by pH.

| pH | Temperature | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0°C | 4-5 hours | [6] |

| 8.0 | 25°C | Varies (minutes to hours) | |

| 8.6 | 4°C | 10 minutes | [6][10] |

Experimental Protocols

This section provides detailed methodologies for the use of N3-C2-NHS ester in bioconjugation.

General Workflow for Protein Labeling and Subsequent Click Chemistry

The overall process involves a two-step conjugation strategy. First, the protein of interest is labeled with N3-C2-NHS ester via its primary amines. The resulting azide-modified protein is then purified and subjected to a click chemistry reaction with an alkyne-containing molecule.

Caption: General workflow for two-step protein conjugation using N3-C2-NHS ester.

Protocol for Labeling a Protein with N3-C2-NHS Ester

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[11]

-

N3-C2-NHS ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).[12]

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[1][13]

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[14]

-

Desalting column for purification.[]

Procedure:

-

Protein Preparation:

-

N3-C2-NHS Ester Solution Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the N3-C2-NHS ester stock solution to achieve a desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).

-

Add the calculated volume of the N3-C2-NHS ester solution to the protein solution while gently vortexing. The final concentration of DMSO should ideally be below 10% (v/v).

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.[14][] Protect from light if the protein is light-sensitive.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.[14]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted N3-C2-NHS ester and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).[]

-

Collect the protein-containing fractions.

-

Caption: Experimental workflow for labeling a protein with N3-C2-NHS ester.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the reaction of the azide-modified protein with a terminal alkyne-containing molecule.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS).

-

Terminal alkyne-containing molecule.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

-

Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the azide-modified protein and the terminal alkyne-containing molecule. A 5-10 fold molar excess of the alkyne is a typical starting point.

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the final conjugate to remove excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.

-

Caption: Experimental workflow for a CuAAC reaction.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free reaction of the azide-modified protein with a strained alkyne-containing molecule (e.g., DBCO or BCN).

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Strained alkyne-containing molecule (e.g., DBCO-X or BCN-X) dissolved in DMSO.

Procedure:

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1] Reaction times can be shorter depending on the reactivity of the specific strained alkyne.

-

-

Purification:

-

Purify the final conjugate using a suitable method to remove unreacted reagents, such as size-exclusion chromatography.

-

Caption: Experimental workflow for a SPAAC reaction.

Applications in Research and Drug Development

The unique properties of N3-C2-NHS ester make it a valuable tool in various applications:

-

Antibody-Drug Conjugate (ADC) Development: As a non-cleavable linker, it is used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.[1][2][3]

-

Biomolecule Labeling: It can be used to introduce an azide handle onto proteins, peptides, or other amine-containing molecules for subsequent functionalization with fluorescent dyes, biotin, or other probes via click chemistry.[13]

-

Surface Functionalization: N3-C2-NHS ester can be used to immobilize biomolecules onto surfaces for applications in biosensors and biochips.

-

Proteomics and Chemical Biology: The ability to perform sequential, orthogonal reactions makes it a powerful tool for creating complex bioconjugates for studying protein interactions and cellular processes.

Conclusion

N3-C2-NHS ester is a versatile and powerful bifunctional linker that enables the straightforward and efficient conjugation of biomolecules. By understanding its core properties and following optimized experimental protocols for both the NHS ester-amine reaction and subsequent click chemistry, researchers can effectively utilize this reagent to advance their work in drug development, diagnostics, and fundamental biological research. The data and protocols presented in this guide provide a solid foundation for the successful application of N3-C2-NHS ester in a wide range of scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. N3-C2-NHS ester - MedChem Express [bioscience.co.uk]

- 6. interchim.fr [interchim.fr]

- 7. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. nanocomposix.com [nanocomposix.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the N3-C2-NHS Ester: Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-C2-NHS ester, a bifunctional linker widely employed in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, provides structured quantitative data, outlines experimental protocols, and visualizes key workflows and concepts.

Core Concept: The Dual Functionality of N3-C2-NHS Ester

The N3-C2-NHS ester is a chemical tool designed for the precise and stable linkage of molecules. Its structure incorporates two key reactive groups:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins and other biomolecules.

-

Azide (B81097) (N3) Group: This functional group serves as a bioorthogonal handle for "click chemistry," a highly efficient and specific conjugation reaction.[1][2][3][4]

This dual functionality allows for a two-step conjugation strategy. First, the NHS ester reacts with primary amines on a biomolecule, such as the lysine (B10760008) residues of an antibody.[5] Subsequently, the azide group is available for a highly specific reaction with a molecule containing a corresponding alkyne group, enabling the attachment of a second molecule of interest, such as a cytotoxic drug.[6][7][8]

Mechanism of Action: A Two-Stage Process

The utility of the N3-C2-NHS ester is rooted in two distinct chemical reactions: amine acylation and azide-alkyne cycloaddition.

Stage 1: Amine Acylation via NHS Ester Chemistry

The initial step involves the reaction of the NHS ester with primary amines, predominantly the ε-amino groups of lysine residues and the N-terminus of proteins.[5] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild pH conditions (typically pH 7.2-8.5) to form a stable and irreversible amide bond.[5]

The reaction is pH-dependent, as the primary amine needs to be in its unprotonated state to act as a nucleophile. While the reaction can proceed at physiological pH, a slightly alkaline environment is often preferred to maximize the rate of aminolysis over the competing hydrolysis of the NHS ester.[5]

Stage 2: Bioorthogonal Conjugation via Click Chemistry

Once the biomolecule is functionalized with the azide group, the second molecule, which has been modified to contain an alkyne group, can be attached using click chemistry. The most common form is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7][9] This reaction is highly specific, high-yielding, and bioorthogonal, meaning it does not interfere with native biological functional groups.[10]

The CuAAC reaction results in the formation of a stable triazole linkage, covalently connecting the two molecules.[6][11]

Quantitative Data in Antibody-Drug Conjugate (ADC) Synthesis

The efficiency of each step in the conjugation process is critical for producing a homogenous and effective ADC. The Drug-to-Antibody Ratio (DAR) is a key quality attribute that is carefully controlled and measured.[12][13]

Table 1: Representative Quantitative Parameters for ADC Synthesis using Azide-NHS Ester Linkers

| Parameter | Typical Value/Range | Method of Determination | Reference(s) |

| NHS Ester Labeling | |||

| Molar Excess of NHS Ester to Antibody | 5 - 20 fold | Calculation based on desired DAR | [14][15] |

| Reaction Time | 1 - 4 hours | HPLC, Mass Spectrometry | [5] |

| Reaction pH | 7.2 - 8.5 | pH meter | [5] |

| Degree of Labeling (Azides per Ab) | 2 - 4 | Mass Spectrometry | [14][15] |

| Click Chemistry (CuAAC) | |||

| Molar Excess of Alkyne-Drug to Azide | 1.5 - 5 fold | Calculation | [6][7] |

| Copper Catalyst Concentration | 50 - 250 µM | Calculation | [7][9] |

| Ligand to Copper Ratio | 5:1 | Calculation | [7][9] |

| Reaction Time | 1 - 12 hours | HPLC, Mass Spectrometry | [6][7] |

| Final Average DAR | 2 - 4 | HIC-HPLC, Mass Spectrometry | [12][13] |

| Conjugation Efficiency | >95% | HPLC, Mass Spectrometry | [1] |

Note: The values presented are typical and may vary depending on the specific antibody, drug, and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using an N3-C2-NHS ester linker.

Protocol 1: Antibody Modification with N3-PEG2-C2-NHS Ester

This protocol describes the initial labeling of a monoclonal antibody with the azide-functionalized linker. A PEG spacer is often included to improve solubility and pharmacokinetic properties.[16]

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

N3-PEG2-C2-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Linker Preparation: Immediately before use, dissolve the N3-PEG2-C2-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.[1]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.

-

Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

-

Characterization: Determine the concentration of the azide-functionalized antibody using a spectrophotometer (A280). The degree of labeling (average number of azides per antibody) can be determined by mass spectrometry.[12]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate an alkyne-modified drug to the azide-functionalized antibody.

Materials:

-

Azide-functionalized antibody (from Protocol 1)

-

Alkyne-modified drug

-

Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)[7][9]

-

Sodium Ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine (B1677879) solution (e.g., 100 mM in water)[8]

-

PBS (pH 7.4)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Prepare Reactants:

-

Dilute the azide-functionalized antibody to a desired concentration in PBS.

-

Dissolve the alkyne-modified drug in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute in PBS.

-

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA solutions to a final ligand to copper ratio of 5:1. Incubate for 5 minutes at room temperature.[7][9]

-

Initiate Reaction:

-

To the azide-functionalized antibody, add the alkyne-modified drug (typically 2-5 fold molar excess).

-

Add the catalyst premix to the antibody-drug mixture to a final copper concentration of 100-250 µM.

-

Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.[8]

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

Purification: Purify the resulting ADC from excess reagents using SEC.

-

Characterization: Analyze the final ADC product to determine the average DAR, purity, and aggregation state using methods such as HIC-HPLC and mass spectrometry.[12][17]

Downstream Signaling and Cellular Fate of the Resulting ADC

The N3-C2-NHS ester linker itself does not have a direct signaling mechanism of action. Its role is to stably connect the antibody to the cytotoxic payload. The biological effect is initiated once the ADC binds to its target antigen on the surface of a cancer cell.[18]

Conclusion

The N3-C2-NHS ester and its PEGylated derivatives are powerful and versatile tools in modern bioconjugation. Their dual-reactive nature, enabling a robust amine-reactive conjugation followed by a highly specific and efficient click chemistry reaction, provides a reliable platform for the construction of complex biomolecules such as ADCs. A thorough understanding of the reaction mechanisms, careful control of experimental parameters, and comprehensive characterization of the final product are essential for the successful application of this technology in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N3-PEG2-C2-NHS ester - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]

- 14. Trastuzumab-NH-PEG4-Azide | BroadPharm [broadpharm.com]

- 15. Trastuzumab-PEG8-Azido | BroadPharm [broadpharm.com]

- 16. ijrpr.com [ijrpr.com]

- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

N3-C2-NHS Ester: An In-depth Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N3-C2-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and practical applications of this versatile molecule. From its fundamental chemical properties to its role in constructing complex biomolecular architectures like antibody-drug conjugates (ADCs), this guide serves as an essential resource for beginners and a reference for experienced practitioners.

Core Concepts: The Dual Reactivity of N3-C2-NHS Ester

N3-C2-NHS ester, also known as 3-azidopropanoic acid N-hydroxysuccinimide ester, is a molecule designed with two distinct reactive functionalities. This dual nature allows for a two-step sequential conjugation strategy, which is fundamental to its utility.

The first reactive group is the N-hydroxysuccinimide (NHS) ester . This group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies, to form a stable amide bond.[1] This reaction is highly efficient under physiological to slightly basic conditions (pH 7.2-8.5).[1]

The second functional group is the azide (B81097) (N3) . The azide group is relatively inert to the biological functional groups present on proteins, making it a bioorthogonal handle. This handle can be specifically targeted in a second step through "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[2]

The two primary forms of click chemistry utilized with azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[3][4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[5] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[5]

Data Presentation

Chemical and Physical Properties of N3-C2-NHS Ester

| Property | Value | Reference |

| Synonyms | 3-Azidopropanoate-N-hydroxysuccinimide ester, Azidobutyric NHS ester | [6] |

| Molecular Formula | C7H8N4O4 | |

| Molecular Weight | 212.16 g/mol | |

| Purity | ≥ 95% | |

| Appearance | White to off-white solid or oil | |

| Storage Conditions | -20°C, dry, under inert gas | [6] |

Stability of NHS Esters: pH Dependence

The stability of the NHS ester is a critical factor in the success of the conjugation reaction, as it is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

| pH | Half-life of NHS Ester | Reference |

| 7.0 (at 0°C) | 4-5 hours | [7] |

| 8.0 | ~1 hour | [7] |

| 8.6 (at 4°C) | 10 minutes | [7] |

This data underscores the importance of performing the NHS ester conjugation promptly after the reagent is dissolved and maintaining the recommended pH range to maximize the reaction with the primary amines on the biomolecule while minimizing hydrolysis.

Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

The efficiency of the conjugation process and the resulting drug-to-antibody ratio (DAR) are critical quality attributes of an antibody-drug conjugate, as they directly impact its efficacy and safety.[8] A low DAR may result in reduced potency, while a high DAR can negatively affect the ADC's pharmacokinetics and increase toxicity.[8]

The DAR achieved with N3-C2-NHS ester is influenced by several factors, including:

-

Molar ratio of linker to antibody: Increasing the molar excess of the N3-C2-NHS ester will generally lead to a higher DAR.

-

Reaction time and temperature: Longer reaction times and higher temperatures can increase the extent of conjugation, but also the risk of antibody denaturation and NHS ester hydrolysis.

-

pH of the reaction buffer: As shown in the stability table, a slightly basic pH (8.0-8.5) is a compromise between favoring the deprotonated amine for reaction and minimizing hydrolysis.[1]

-

Antibody concentration: Higher antibody concentrations can favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.

The DAR is typically determined experimentally using techniques such as:

-

UV-Vis Spectroscopy: By measuring the absorbance at wavelengths specific to the antibody and the conjugated payload.

-

Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.

-

Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC or its subunits, allowing for the determination of the number of conjugated payloads.[8]

Experimental Protocols

Conjugation of N3-C2-NHS Ester to an Antibody

This protocol describes the first step of the bioconjugation process, where the N3-C2-NHS ester is attached to the antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

N3-C2-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, it must be buffer-exchanged into an amine-free buffer such as PBS at pH 7.4.

-

Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

-

-

N3-C2-NHS Ester Stock Solution Preparation:

-

Allow the vial of N3-C2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of N3-C2-NHS ester in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the N3-C2-NHS ester stock solution to the antibody solution.

-

Gently mix the reaction solution immediately. The final DMSO concentration should be below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50 mM to quench any unreacted N3-C2-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted N3-C2-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the azide-functionalized antibody.

-

-

Characterization:

-

Determine the concentration of the purified azide-functionalized antibody using a protein concentration assay (e.g., BCA or absorbance at 280 nm).

-

The azide-functionalized antibody is now ready for the subsequent click chemistry reaction.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click chemistry reaction between the azide-functionalized antibody and an alkyne-modified payload.

Materials:

-

Azide-functionalized antibody

-

Alkyne-modified payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).

-

Prepare a 50 mM stock solution of the copper-chelating ligand in water.

-

-

CuAAC Reaction:

-

In a reaction tube, add the azide-functionalized antibody to the desired final concentration in the reaction buffer.

-

Add a 2- to 5-fold molar excess of the alkyne-modified payload.

-

Prepare a premix of CuSO4 and the ligand in a 1:5 molar ratio. Add this premix to the reaction mixture to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove the copper catalyst, excess payload, and other small molecules.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the azide-functionalized antibody and a strained alkyne-modified payload (e.g., DBCO or BCN).

Materials:

-

Azide-functionalized antibody

-

Strained alkyne-modified payload (e.g., DBCO-payload or BCN-payload)

-

Reaction buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the strained alkyne-modified payload in DMSO.

-

-

SPAAC Reaction:

-

In a reaction tube, add the azide-functionalized antibody to the desired final concentration in the reaction buffer.

-

Add a 2- to 4-fold molar excess of the strained alkyne-modified payload.[5]

-

Gently mix the reaction components. The final DMSO concentration should be kept below 5% (v/v).[5]

-

Incubate the reaction for 2-12 hours at room temperature or 12-24 hours at 4°C.[5] Reaction times as short as 2 hours at room temperature have been reported to be sufficient.[5]

-

-

Purification:

-

Purify the resulting antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove the excess payload.

-

Characterization of the Final Antibody-Drug Conjugate

After purification, the final ADC should be characterized to determine its concentration, purity, and drug-to-antibody ratio (DAR) using the methods described in the "Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)" section.

Mandatory Visualization

Caption: Experimental workflow for ADC synthesis using N3-C2-NHS ester.

Caption: NHS ester reaction with a primary amine on an antibody.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: HER2 signaling pathway and mechanism of action of a HER2-targeted ADC.

Conclusion

N3-C2-NHS ester is a powerful and versatile tool in the bioconjugation toolbox. Its dual reactivity allows for a controlled, two-step approach to linking molecules, which is particularly advantageous in the synthesis of complex bioconjugates like antibody-drug conjugates. By understanding the principles of NHS ester chemistry and click chemistry, and by carefully controlling reaction conditions, researchers can effectively utilize N3-C2-NHS ester to advance their work in drug discovery, diagnostics, and fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NHS-C3-Azide [baseclick.eu]

- 5. Aqueous Compatible Post‐Synthetic On‐Column Conjugation of Nucleic Acids Using Amino‐Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

introduction to azide-alkyne click chemistry

An In-depth Technical Guide to Azide-Alkyne Click Chemistry

Introduction

"Click chemistry" is a chemical philosophy introduced by K.B. Sharpless in 2001, which describes reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[1] This concept was developed to accelerate the drug discovery process by using a few reliable and practical reactions. The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction is a variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which produces a 1,2,3-triazole.[1][2] While the thermal Huisgen cycloaddition requires elevated temperatures and often yields a mixture of regioisomers, the copper-catalyzed version proceeds rapidly at room temperature and is highly regioselective.[1][2][3] The development of click chemistry has significantly impacted various fields, including drug discovery, materials science, and bioconjugation.[4][5][6][7]

Core Principles and Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, featuring a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1][8] It is characterized by its high efficiency, mild reaction conditions, and exceptional selectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[1][3] The reaction is tolerant of a wide range of functional groups and can be performed in various solvents, including water.[1]

The mechanism involves a catalytic cycle initiated by the coordination of a Cu(I) ion to the terminal alkyne.[2][9][10] This coordination increases the acidity of the terminal proton, facilitating its removal by a base to form a copper-acetylide intermediate.[2][10] The azide then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-triazolide intermediate.[6][9][] Subsequent protonation and dissociation release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[2] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270).[1][12]

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[13][14] This copper-free click reaction utilizes a strained cyclooctyne (B158145), where the ring strain significantly lowers the activation energy for the cycloaddition with an azide.[13][15][] This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[13][]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition.[13][17] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[13] Unlike CuAAC, SPAAC is not regioselective and typically produces a mixture of regioisomers. The reaction rate is highly dependent on the structure of the cyclooctyne, with various derivatives like DIBO, BCN, and DIFO developed to enhance kinetics.[15][18][19] SPAAC is a bioorthogonal reaction, meaning the azide and cyclooctyne groups are inert to biological molecules and do not interfere with native cellular processes, making it ideal for in vivo applications.[15]

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Comparison: CuAAC vs. SPAAC

The selection between CuAAC and SPAAC is dictated by the specific experimental requirements, balancing the need for speed and regioselectivity against biocompatibility.

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Limited in vivo due to copper toxicity | Excellent, widely used in living systems[18][20] |

| Second-Order Rate Constant (k) | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[18][21][22] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[1][3] | Mixture of regioisomers |

| Reaction Conditions | Aqueous or organic solvents, broad pH range (4-12), room temperature[1][8] | Physiological conditions (aqueous, neutral pH, 37°C) |

| Side Reactions | Potential for oxidative homocoupling of alkynes[3][23] | Potential for side reactions with thiols[23] |

| Reagent Accessibility | Terminal alkynes are simple and readily available[23] | Strained cyclooctynes are more complex and expensive to synthesize[23] |

Experimental Protocols

A typical workflow for bioconjugation using azide-alkyne click chemistry involves the preparation of the azide- and alkyne-functionalized components, performing the click reaction, and subsequent purification and analysis of the conjugate.

Caption: General experimental workflow for bioconjugation via click chemistry.

Detailed Protocol: CuAAC Conjugation of an Alkyne-Oligonucleotide

This protocol describes the conjugation of an alkyne-labeled oligonucleotide to an azide-containing molecule.

Materials:

-

Alkyne-labeled oligonucleotide

-

Azide-containing molecule (e.g., fluorescent dye)

-

Copper(II) sulfate (B86663) (CuSO₄): 20 mM stock in nuclease-free water

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock in nuclease-free water[24]

-

Sodium Ascorbate: 300 mM stock in nuclease-free water (must be freshly prepared)[25]

-

Nuclease-free water and buffers (e.g., PBS)

Methodology:

-

Preparation of Reagents :

-

Prepare fresh sodium ascorbate solution.[25]

-

Thaw all other reagents and keep them on ice.

-

-

Reaction Setup :

-

In a microcentrifuge tube, dissolve the alkyne-labeled oligonucleotide in buffer to the desired concentration.

-

Add the azide-containing molecule. A 4 to 50-fold molar excess relative to the oligonucleotide is often used.[24]

-

-

Catalyst Premix :

-

Initiation of Reaction :

-

Add the catalyst premix to the oligonucleotide/azide solution.

-

Initiate the click reaction by adding 10 µL of 300 mM freshly prepared sodium ascorbate.[24] Mix gently by pipetting.

-

-

Incubation :

-

Purification :

-

Purify the resulting oligonucleotide conjugate to remove excess reagents and catalyst. This can be achieved by methods such as ethanol (B145695) precipitation or size-exclusion chromatography.[24]

-

Detailed Protocol: SPAAC Labeling of a Protein

This protocol provides a general method for labeling an azide-containing protein with a cyclooctyne-functionalized reagent.

Materials:

-

Azide-containing protein (produced via metabolic labeling or site-specific incorporation)

-

Cyclooctyne reagent (e.g., DBCO-fluorophore): Stock solution in DMSO

-

Phosphate-buffered saline (PBS) or other suitable reaction buffer

Methodology:

-

Preparation of Protein :

-

Purify the azide-containing protein and ensure it is in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Reaction Setup :

-

In a microcentrifuge tube, add the azide-containing protein to the desired final concentration.

-

Add the DBCO-reagent from the DMSO stock solution. A 5 to 10-fold molar excess of the DBCO reagent is a common starting point. Ensure the final DMSO concentration remains low (typically <5%) to avoid protein denaturation.

-

-

Incubation :

-

Incubate the reaction mixture. The reaction time can vary from 1 to 12 hours depending on the protein, reagent concentrations, and the specific cyclooctyne used.[27] The reaction can be performed at room temperature or 37°C.

-

-

Purification :

-

Remove the unreacted DBCO reagent and purify the labeled protein. Common methods include size-exclusion chromatography, dialysis, or affinity chromatography if a tag is present.

-

-

Analysis :

-

Confirm the conjugation and determine the labeling efficiency using methods like SDS-PAGE with fluorescence imaging, mass spectrometry, or UV-Vis spectroscopy.[27]

-

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jenabioscience.com [jenabioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. pcbiochemres.com [pcbiochemres.com]

- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. vectorlabs.com [vectorlabs.com]

- 21. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. broadpharm.com [broadpharm.com]

- 25. furthlab.xyz [furthlab.xyz]

- 26. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 27. pubs.acs.org [pubs.acs.org]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Esters

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have established themselves as indispensable reagents in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with high efficiency and specificity.[][2] Their utility spans a vast range of applications, from fundamental research in proteomics and cell biology to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[][3] This technical guide provides a comprehensive overview of the core principles of NHS ester chemistry, factors influencing the conjugation reaction, detailed experimental protocols, and key quantitative data to empower researchers in their bioconjugation endeavors.

The Chemistry of Amine-Reactive Conjugation

At its core, the power of NHS esters lies in their ability to selectively react with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable, irreversible amide bonds.[][2] This reaction proceeds through a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the final, stable amide linkage.[][2]

The formation of an NHS ester is itself a critical activation step, typically achieved by reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[][4] This two-step process allows for the efficient conversion of a carboxyl group into a highly reactive, amine-specific functional group.[4]

Factors Influencing Reaction Efficiency

The success of bioconjugation with NHS esters is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.

pH: The pH of the reaction buffer is arguably the most critical factor. The reaction is highly pH-dependent because the target primary amines must be in their unprotonated, nucleophilic state.[5][6] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[][7] Below this range, the protonation of amines reduces their reactivity. Above this range, the rate of hydrolysis of the NHS ester itself increases significantly, leading to non-reactive carboxylic acid and reducing the efficiency of the conjugation.[5][7]

Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that deactivates the ester.[7] The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline.[7] This underscores the importance of performing conjugations promptly after preparing the NHS ester solution and avoiding excessively high pH.

Temperature and Time: NHS ester conjugations are typically carried out at room temperature or 4°C.[] Reactions at room temperature are generally complete within 30 to 120 minutes, while reactions at 4°C may require longer incubation times.[] Lower temperatures can be beneficial for sensitive proteins and can also help to minimize hydrolysis.

Concentration: The concentration of both the biomolecule and the NHS ester can influence the reaction efficiency. Higher concentrations of reactants can lead to a more efficient conjugation.[8]

Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester.[7] Phosphate (B84403), bicarbonate, borate, and HEPES buffers are commonly used.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for NHS ester bioconjugation reactions.

| Parameter | Value | Reference |

| Optimal pH Range | 7.2 - 8.5 | [][7] |

| Reaction Time (Room Temp) | 30 - 120 minutes | [] |

| Reaction Time (4°C) | 2 - 4 hours | [7] |

| NHS Ester Half-life (pH 7.0, 0°C) | 4 - 5 hours | [7] |

| NHS Ester Half-life (pH 8.6, 4°C) | 10 minutes | [7] |

| Application | Typical Molar Excess of NHS Ester | Typical Degree of Labeling (DOL) | Reference |

| Antibody Labeling | 5 - 20 fold | 2 - 8 | [9] |

| Oligonucleotide Labeling | 5 - 10 fold | Quantitative | [2] |

| Protein Labeling (BSA) | 6.5 fold | 0.9 - 1.1 | [10] |

Experimental Protocols

Protocol 1: General Antibody Labeling with an NHS Ester

This protocol provides a general procedure for labeling IgG antibodies with a fluorescent dye or other molecule functionalized with an NHS ester.

Materials:

-

IgG antibody solution (in a primary amine-free buffer like PBS)

-

NHS ester of the label (e.g., fluorescent dye)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[9][10] If the antibody is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or buffer exchange column.

-

Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]

-

Reaction: Add a calculated molar excess of the NHS ester solution to the antibody solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.[9] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[12]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if using a fluorescent label.[][7]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

-

Purification: Separate the labeled antibody from the unreacted NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

Protocol 2: Immobilization of a Protein onto an NHS-Activated Surface

This protocol describes the immobilization of a protein onto a surface that has been pre-activated with NHS esters.

Materials:

-

NHS-activated surface (e.g., glass slide, microplate)

-

Protein to be immobilized (in an amine-free buffer)

-

Immobilization buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5

-

Blocking buffer: 1 M ethanolamine (B43304) or 100 mM glycine, pH 8.5

-

Washing buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the immobilization buffer at a suitable concentration (e.g., 10-100 µg/mL).

-

Immobilization: Add the protein solution to the NHS-activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

-

Washing: Gently wash the surface three times with the washing buffer to remove any non-covalently bound protein.

-

Blocking: Block any remaining reactive NHS ester groups by incubating the surface with the blocking buffer for 30-60 minutes at room temperature.

-

Final Washing: Wash the surface three to five times with the washing buffer.

-

Storage: The surface with the immobilized protein can be stored in a suitable buffer at 4°C.

Conclusion

NHS ester chemistry is a robust and versatile tool for bioconjugation, offering a straightforward method for creating stable linkages between molecules. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can achieve high-efficiency conjugation for a wide array of applications in both basic research and therapeutic development. The protocols and data provided in this guide serve as a foundation for the successful implementation of NHS ester-based bioconjugation strategies.

References

- 2. glenresearch.com [glenresearch.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. biotium.com [biotium.com]

- 9. broadpharm.com [broadpharm.com]

- 10. glenresearch.com [glenresearch.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

A Technical Guide to the Solubility of N3-C2-NHS Ester for Researchers, Scientists, and Drug Development Professionals

An In-depth Examination of the Solubility, Handling, and Application of a Key Bioconjugation Reagent

N3-C2-NHS ester, chemically known as 3-Azidopropanoic acid N-hydroxysuccinimide ester, is a bifunctional linker molecule integral to the fields of bioconjugation and drug development. Its utility lies in its dual reactive ends: an azide (B81097) group that can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), and an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines on biomolecules to form stable amide bonds. Understanding the solubility of this reagent is paramount for its effective use in synthesizing antibody-drug conjugates (ADCs), preparing labeled proteins, and other bioconjugation applications.

This technical guide provides a comprehensive overview of the solubility characteristics of N3-C2-NHS ester, detailed experimental protocols for its dissolution and use, and visual diagrams to illustrate key workflows and concepts.

Core Solubility Characteristics

The solubility of N3-C2-NHS ester is dictated by its chemical structure. As a non-PEGylated, relatively small molecule, its solubility profile is characterized by a preference for organic solvents over aqueous solutions. The NHS ester group is susceptible to hydrolysis in aqueous environments, a reaction that is accelerated at neutral to high pH. Therefore, careful consideration of solvent choice and handling conditions is critical to maintain the reactivity of the molecule.

Data Presentation: Solubility of N3-C2-NHS Ester and Related Compounds

The following table summarizes the available solubility data for N3-C2-NHS ester and its PEGylated analogs. The inclusion of PEGylated versions provides a comparative context, illustrating how structural modifications can significantly enhance aqueous solubility.

| Compound | Solvent | Solubility | Concentration (if available) | Source |

| N3-C2-NHS Ester | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not specified | [1] |

| Dichloromethane (DCM) | Soluble | Not specified | [1] | |

| Dimethylformamide (DMF) | Soluble | Not specified | [1] | |

| N3-PEG2-C2-NHS Ester | Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | ≥ 333.03 mM | MedChemExpress |

| 10% DMSO, 90% PBS | 20 mg/mL | 51.50 mM | MedChemExpress | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.44 mM | MedChemExpress | |

| N3-PEG4-C2-NHS Ester | Dimethyl sulfoxide (DMSO) | 100 mg/mL | 257.49 mM | MedChemExpress |

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of N3-C2-NHS Ester

This protocol outlines a general method for determining the quantitative solubility of N3-C2-NHS ester in a specific solvent.

Materials:

-

N3-C2-NHS ester (solid)

-

Anhydrous solvent of interest (e.g., DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated pipettes and tips

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N3-C2-NHS ester to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials using a vortex mixer for a predetermined period (e.g., 24-48 hours) at a controlled temperature (e.g., 25°C) to allow the solution to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., >10,000 x g) for a sufficient time to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of N3-C2-NHS ester.

-

Calculate the solubility, typically expressed in mg/mL or mM.

-

Protocol for Dissolving and Using N3-C2-NHS Ester in a Bioconjugation Reaction

This protocol provides a general procedure for preparing a stock solution of N3-C2-NHS ester and using it to label a protein or other amine-containing biomolecule.

Materials:

-

N3-C2-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Protein or other biomolecule in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[2]

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Preparation of N3-C2-NHS Ester Stock Solution:

-

Allow the vial of N3-C2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the desired concentration (e.g., 10 mM) by dissolving the N3-C2-NHS ester in anhydrous DMSO or DMF.[3] Vortex briefly to ensure complete dissolution.

-

Note: It is highly recommended to prepare the stock solution fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[4]

-

-

Preparation of the Biomolecule:

-

Conjugation Reaction:

-

Add the calculated amount of the N3-C2-NHS ester stock solution to the biomolecule solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the biomolecule.

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% to avoid denaturation of the protein.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

(Optional) Quench any unreacted NHS ester by adding a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted N3-C2-NHS ester and byproducts (e.g., N-hydroxysuccinimide) by a suitable purification method, such as size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships relevant to the use of N3-C2-NHS ester.

Caption: A flowchart illustrating the key steps for preparing a stock solution of N3-C2-NHS ester and its subsequent use in a typical bioconjugation reaction.

Caption: A diagram illustrating the key factors that influence the solubility and stability of N3-C2-NHS ester and their resulting outcomes.

References

An In-depth Technical Guide to N3-C2-NHS Ester and its PEGylated Derivatives in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-C2-NHS ester and its polyethylene (B3416737) glycol (PEG) derivatives, crucial heterobifunctional crosslinkers in modern bioconjugation and drug development. This document details their chemical properties, applications, and step-by-step experimental protocols for their use in creating advanced biomolecular conjugates, with a particular focus on Antibody-Drug Conjugates (ADCs).

Core Concepts and Applications

N3-C2-NHS ester and its PEGylated analogues are powerful tools that enable the precise and stable linkage of different molecules. These linkers possess two key reactive groups:

-

An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (such as the lysine (B10760008) residues on the surface of proteins and antibodies) to form a stable amide bond.

-

An azide (B81097) group (N3) , which serves as a bioorthogonal handle for "click chemistry" reactions. This allows for the highly specific and efficient attachment of a second molecule, such as a cytotoxic drug, a fluorescent dye, or a nanoparticle, that has been functionalized with a complementary alkyne group.

The inclusion of a PEG spacer between the azide and NHS ester groups in derivatives like Azido-PEG2-NHS ester and N3-PEG3-C2-NHS ester enhances the water solubility of the linker and the resulting conjugate, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final product.

The primary application of these linkers is in the construction of ADCs. In this context, the NHS ester end of the linker is first reacted with an antibody that targets a specific antigen on cancer cells. Subsequently, the azide group is used in a click chemistry reaction to attach a potent cytotoxic drug. This strategy allows for the targeted delivery of the drug directly to the tumor site, minimizing off-target toxicity and enhancing therapeutic efficacy.

Quantitative Data Summary

The molecular properties of N3-C2-NHS ester and its common PEGylated variants are summarized in the table below for easy comparison.